

A Direct Comparison of Intranasal Methamphetamine and d-Amphetamine Self-Administration

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Compound of Interest

Compound Name: Amphetamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the self-administration, subjective effects, physiological impact, and pharmacokinetics of intranasal methamphetamine and d-amphetamine, supported by experimental data. The information is intended for an audience of researchers, scientists, and drug development professionals.

A key human study directly comparing the intranasal self-administration of methamphetamine and d-amphetamine found no significant differences between the two drugs on the majority of measures related to abuse potential.^{[1][2][3]} Both substances dose-dependently increased self-administration when the alternative was a low monetary reward.^{[1][2][3]} While methamphetamine produced more pronounced effects on some cardiovascular measures and subjective ratings of 'high', the overall profile of effects and their reinforcing efficacy were largely equivalent.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled, cross-over study comparing intranasal methamphetamine and d-amphetamine in recreational methamphetamine users.^{[1][2][3]}

Table 1: Self-Administration Choices (Drug vs. Money)

Drug Condition (Dose)	Alternative Monetary Reward	Percent of Drug Choices
Placebo (0 mg/70 kg)	\$5	~10%
d-Amphetamine (12 mg/70 kg)	\$5	~25%
Methamphetamine (12 mg/70 kg)	\$5	~30%
d-Amphetamine (50 mg/70 kg)	\$5	~50%
Methamphetamine (50 mg/70 kg)	\$5	~47%
Placebo (0 mg/70 kg)	\$20	<10%
d-Amphetamine (12 mg/70 kg)	\$20	<10%
Methamphetamine (12 mg/70 kg)	\$20	<10%
d-Amphetamine (50 mg/70 kg)	\$20	~20%
Methamphetamine (50 mg/70 kg)	\$20	~15%

Data adapted from Kirkpatrick et al., 2012.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Peak Cardiovascular and Subjective Effects

Measure	Methamphetamine (50 mg/70 kg)	d-Amphetamine (50 mg/70 kg)	Statistical Significance
Peak Heart Rate Increase (bpm)	~25	~20	Methamphetamine > d-Amphetamine (p<0.05)
Peak Systolic Blood Pressure Increase (mmHg)	~25	~22	No significant difference
Peak Diastolic Blood Pressure Increase (mmHg)	~15	~13	No significant difference
Visual Analog Scale 'High' (max 100)	~75	~65	Methamphetamine > d-Amphetamine (p<0.05)
Visual Analog Scale 'Good Drug Effect' (max 100)	~80	~75	No significant difference
Drug Effect Questionnaire 'Desire to take drug again'	Significant increase from placebo	Significant increase from placebo	No significant difference

Data adapted from Kirkpatrick et al., 2012.[\[1\]](#)

Table 3: Pharmacokinetic Parameters

Drug	Route	Dose	Tmax (Time to Peak Plasma Concentration)	Bioavailability	Elimination Half-Life
Methamphetamine	Intranasal	50 mg/70 kg	3-4 hours	79%	~10.7 hours
d-Amphetamine	Intranasal	50 mg/70 kg	3-4 hours	Not directly measured in this study	Not directly measured in this study

Data for methamphetamine from Kirkpatrick et al., 2012 and a separate study on intranasal methamphetamine bioavailability.[1][4] Tmax for d-amphetamine is from the comparative study.[1]

Experimental Protocols

The primary data presented is from a randomized, double-blind, placebo-controlled, cross-over study.[1][2][3]

Participants: The study included 13 male recreational methamphetamine users.[1][2][3]

Study Design: The experiment consisted of five 2-day blocks.[1][2]

- Day 1 (Sampling): Participants "sampled" a single dose of either methamphetamine (0, 12, or 50 mg/70 kg), d-amphetamine (0, 12, or 50 mg/70 kg), or a monetary reinforcer (\$5 or \$20).[1][2]
- Day 2 (Choice): Participants were given the choice between the drug dose they sampled on the previous day and the monetary reinforcer.[1][2]

Drug Administration: The drugs were administered intranasally.[1][2] The powdered drug was dissolved in a saline solution and administered via a nasal spray device.

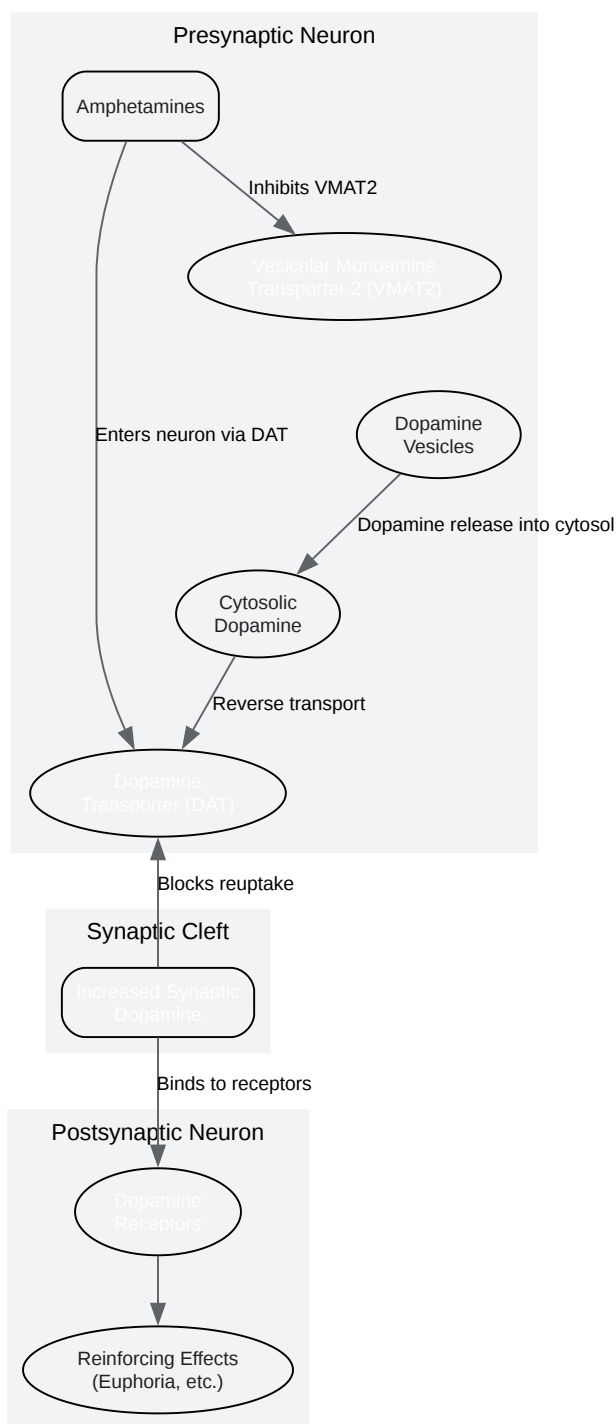
Measurements: A comprehensive set of measurements were taken before and repeatedly after drug administration, including:[1][2]

- Plasma Drug Levels: Blood samples were collected to determine the concentration of the amphetamines in the plasma over time.[\[1\]](#)
- Cardiovascular Effects: Heart rate, systolic and diastolic blood pressure were monitored.[\[1\]](#)
- Subjective Effects: Participants rated their subjective experiences using standardized questionnaires such as the Visual Analog Scale (VAS) and the Drug Effects Questionnaire (DEQ).[\[1\]](#)
- Psychomotor Performance: Tasks were administered to assess cognitive and motor function.[\[1\]](#)

Signaling Pathways and Experimental Workflow

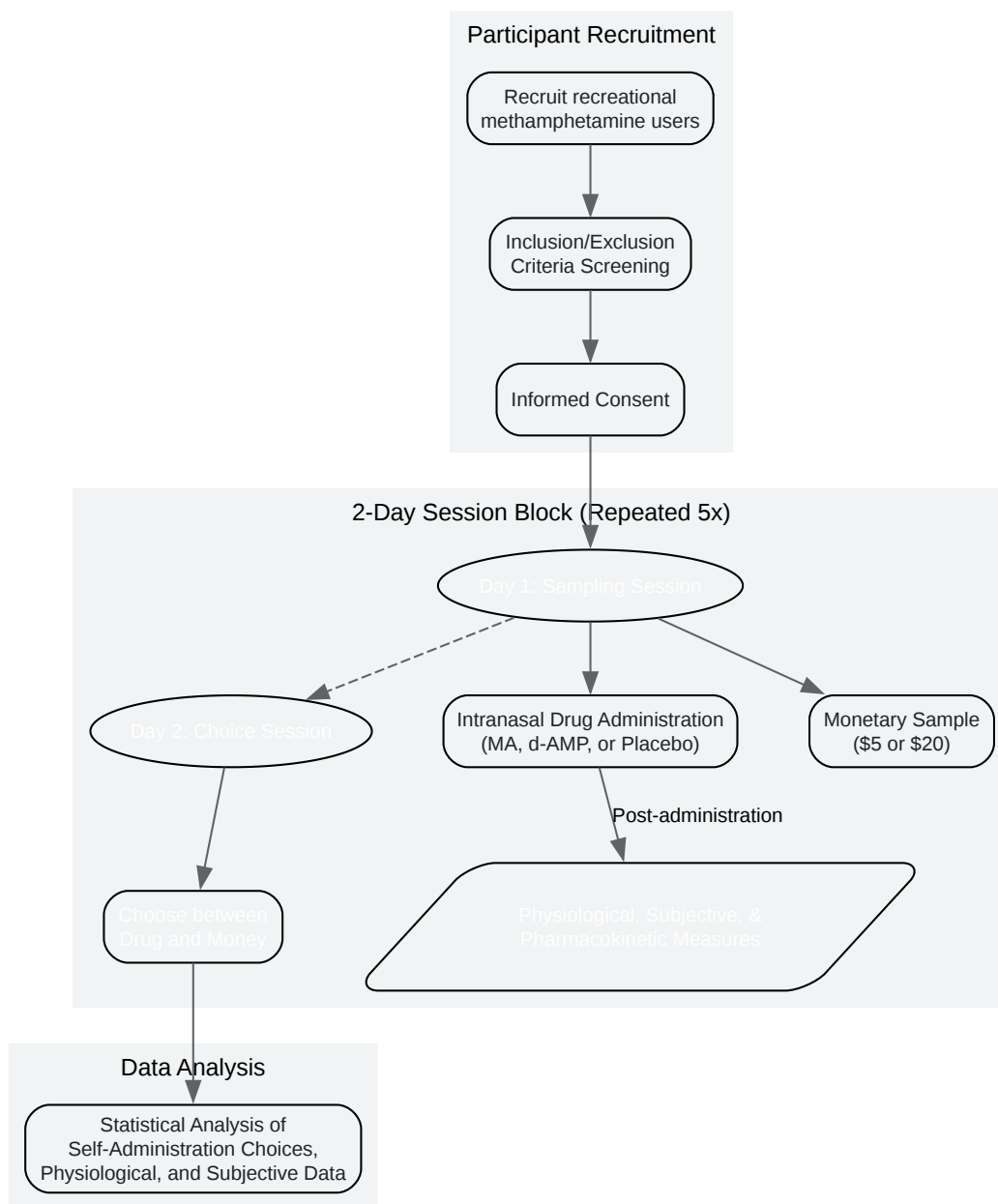
The reinforcing effects of both methamphetamine and d-amphetamine are primarily mediated by their actions on the dopamine system in the brain.[\[5\]](#) Both drugs increase the levels of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.[\[5\]](#)[\[6\]](#)

Simplified Dopaminergic Signaling Pathway of Amphetamines

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Caption: Dopaminergic signaling pathway of amphetamines.

Experimental Workflow for Comparative Self-Administration Study

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Caption: Experimental workflow for the comparative self-administration study.

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